Product packaging for Lithium;1-phenylethanone(Cat. No.:CAS No. 63338-73-8)

Lithium;1-phenylethanone

Cat. No.: B14492055
CAS No.: 63338-73-8
M. Wt: 127.1 g/mol
InChI Key: JBZKHOZNKBSCHC-UHFFFAOYSA-N
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Description

Lithium;1-phenylethanone is an organolithium compound with the molecular formula C8H7LiO. This chemical is strictly for professional research applications and is not intended for diagnostic or therapeutic uses, nor for human consumption. Organolithium reagents like this compound are fundamental tools in synthetic organic chemistry, widely valued for their ability to act as strong bases and potent nucleophiles. They are commonly employed in key synthetic transformations, including carbonyl chemistry and the formation of new carbon-carbon bonds, which are critical steps in the development of novel organic molecules and complex molecular architectures. The phenylethanone moiety suggests potential as a precursor or intermediate in the synthesis of more complex compounds. Researchers are advised to handle this reagent with appropriate safety protocols under inert conditions, such as in a glovebox or under an argon atmosphere, due to the typical air- and moisture-sensitivity of organolithium compounds. Handling and Safety: This product is For Research Use Only (RUO). It is not intended for diagnostic or therapeutic procedures, and it is strictly prohibited for personal use. Safety Data Sheets (SDS) should be consulted prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8LiO+ B14492055 Lithium;1-phenylethanone CAS No. 63338-73-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

63338-73-8

Molecular Formula

C8H8LiO+

Molecular Weight

127.1 g/mol

IUPAC Name

lithium;1-phenylethanone

InChI

InChI=1S/C8H8O.Li/c1-7(9)8-5-3-2-4-6-8;/h2-6H,1H3;/q;+1

InChI Key

JBZKHOZNKBSCHC-UHFFFAOYSA-N

Canonical SMILES

[Li+].CC(=O)C1=CC=CC=C1

Origin of Product

United States

Formation and Generation of Lithium Enolates of 1 Phenylethanone

Deprotonation Methodologies for 1-Phenylethanone

The primary method for generating lithium enolates of 1-phenylethanone involves deprotonation at the α-carbon. The choice of the lithium base is critical in determining the efficiency and, in the case of unsymmetrical ketones, the regioselectivity of enolate formation.

Utilization of Lithium Dialkylamides (e.g., LDA, LiHMDS)

Lithium dialkylamides are strong, non-nucleophilic bases that are widely employed for the deprotonation of ketones like 1-phenylethanone. nih.govyoutube.com Their significant steric bulk minimizes nucleophilic attack at the carbonyl carbon, favoring proton abstraction.

Lithium Diisopropylamide (LDA) is the most common and extensively studied base for this transformation. youtube.com It is a very strong base, with the conjugate acid diisopropylamine (B44863) having a pKa of approximately 36. This large pKa difference between diisopropylamine and 1-phenylethanone (pKa ≈ 19-20) ensures that the deprotonation is rapid, quantitative, and essentially irreversible. bham.ac.uk This irreversibility is crucial for achieving kinetic control in enolate formation.

Lithium Hexamethyldisilazide (LiHMDS) is another powerful, sterically hindered lithium amide base used for enolate generation. With a conjugate acid pKa of around 26, it is a weaker base than LDA but still sufficiently strong to deprotonate 1-phenylethanone effectively. nih.gov The bulky trimethylsilyl (B98337) groups provide significant steric hindrance, making it an excellent non-nucleophilic base.

BaseConjugate Acid pKaKey Features
Lithium Diisopropylamide (LDA)~36Very strong, highly hindered, promotes irreversible deprotonation.
Lithium Hexamethyldisilazide (LiHMDS)~26Strong, very hindered, less basic than LDA.

Alternative Lithium Bases and Their Influence on Enolate Formation

While LDA and LiHMDS are staples, other lithium bases can also be employed, sometimes offering different reactivity profiles or selectivities.

Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) is an even more sterically hindered base than LDA. wikipedia.org This increased steric bulk can lead to higher selectivity in certain applications. The deprotonation of ketones with LiTMP is also considered to be under kinetic control. The addition of lithium salts, such as lithium bromide (LiBr), to reactions involving LiTMP has been shown to significantly enhance the E/Z selectivity of enolate formation for certain ketones. wpmucdn.com

Weaker lithium bases, such as lithium alkoxides (e.g., lithium tert-butoxide), can also deprotonate ketones. However, because the pKa of the conjugate acid (tert-butanol, pKa ≈ 18) is close to that of the ketone, the deprotonation is reversible. This equilibrium allows for the eventual formation of the more thermodynamically stable enolate. quimicaorganica.org

Kinetic vs. Thermodynamic Enolate Formation of 1-Phenylethanone

For unsymmetrical ketones, the possibility of forming two different regioisomeric enolates exists. While 1-phenylethanone is a symmetrical ketone with only one type of α-proton, the principles of kinetic and thermodynamic control are fundamental to understanding enolate chemistry.

Kinetic Enolate: This enolate is formed faster. Its formation is favored by conditions that are rapid and irreversible. Key conditions include the use of a strong, sterically hindered base like LDA at low temperatures (typically -78 °C). wikipedia.org The bulky base removes the most sterically accessible proton more quickly.

Thermodynamic Enolate: This is the more stable enolate, typically having a more substituted double bond. Its formation is favored under conditions that allow for equilibrium to be established. This includes using a weaker base (where deprotonation is reversible) or higher temperatures, which provides the energy to overcome the higher activation barrier to form the more stable product. wikipedia.org

In the case of 1-phenylethanone, since all α-protons are equivalent, only one enolate is formed. However, the choice of reaction conditions (e.g., LDA at -78 °C) ensures the rapid and complete formation of this enolate, preventing potential side reactions.

ControlConditionsFavored Enolate
Kinetic Strong, hindered base (e.g., LDA), Low temperature (-78 °C), Aprotic solventThe one that is formed faster (less substituted).
Thermodynamic Weaker base (e.g., NaOEt), Higher temperature, Protic solventThe more stable enolate (more substituted).

In-Situ Generation and Trapping Strategies for 1-Phenylethanone Enolates

A powerful synthetic strategy involves the in-situ generation of the lithium enolate of 1-phenylethanone followed by immediate trapping with an electrophile. This approach prevents the isolation of the often unstable enolate and allows for direct C-C or C-X bond formation.

The enolate is first generated under standard conditions, typically with LDA in THF at low temperature. bham.ac.uk Once enolate formation is complete, the electrophile is added to the reaction mixture. The nucleophilic enolate then attacks the electrophile.

Common electrophiles used to trap the lithium enolate of 1-phenylethanone include:

Alkyl Halides: This results in the α-alkylation of the ketone, forming a new C-C bond. Primary and secondary alkyl halides are generally effective. libretexts.org

Silyl (B83357) Halides: Trapping with a silyl halide, such as trimethylsilyl chloride (TMSCl), is a common method to form a silyl enol ether. bham.ac.ukmakingmolecules.com Silyl enol ethers are stable, isolable compounds that serve as versatile nucleophiles in subsequent reactions. The strong silicon-oxygen bond drives the reaction towards O-silylation. bham.ac.uk

Aldehydes and Ketones: The enolate can add to other carbonyl compounds in an aldol (B89426) reaction.

The in-situ trapping technique is highly valuable as it allows for the controlled formation of a specific enolate which can then be reacted with a wide range of electrophiles to create more complex molecules. nih.gov

ElectrophileProduct Type
Alkyl Halide (e.g., CH₃I)α-Alkylated Ketone
Silyl Halide (e.g., TMSCl)Silyl Enol Ether
Aldehyde/Ketoneβ-Hydroxy Ketone (Aldol Adduct)

Supramolecular Structures and Aggregation Phenomena of Lithium Enolates of 1 Phenylethanone

Characterization of Aggregate States in Solution

In solution, particularly in ethereal solvents, the lithium enolate of 1-phenylethanone exists as a dynamic equilibrium of multiple aggregate states, primarily dimers, tetramers, and potentially higher-order oligomers. The characterization of these species has been extensively studied using multinuclear NMR spectroscopy, which provides detailed insights into their structure and dynamics. nih.govnih.gov

Dimeric Structures and Their Spectroscopic Signatures

Dimeric structures of lithium enolates are frequently observed, especially in the presence of strongly coordinating ligands or at lower concentrations. For the closely related and extensively studied lithium enolate of 4-fluoroacetophenone, which serves as an excellent model, the dimeric form is a metastable intermediate that can be observed under specific conditions. nih.gov The deprotonation of 4-fluoroacetophenone with lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) initially yields a mixed enolate-amide dimer, which then progresses to an enolate homodimer before forming the thermodynamically more stable tetramer. nih.gov

Spectroscopic Data for Lithium Enolate of 4-Fluoroacetophenone Dimer in THF

Nucleus Chemical Shift (ppm)
⁶Li (Not explicitly reported for the isolated dimer)
¹³C (C-OLi) (Not explicitly reported for the isolated dimer)
¹³C (C=C-OLi) (Not explicitly reported for the isolated dimer)

Note: The dimer is a transient species in THF, making its isolated spectroscopic characterization challenging. Data is often inferred from kinetic studies and comparison with related systems.

Tetrameric Aggregates and Their Dominance under Specific Conditions

Under many common laboratory conditions, the tetrameric aggregate is the dominant form of the lithium enolate of 1-phenylethanone in ethereal solvents like THF. nih.gov Multinuclear NMR studies on the lithium enolate of 4-fluoroacetophenone have definitively identified a tetrameric structure in THF/ether mixtures. nih.gov This tetramer represents the thermodynamic equilibrium structure in these solvent systems. nih.gov

The tetrameric aggregates are characterized by a cubic core of four lithium and four oxygen atoms (a Li₄O₄ cubane-like structure), with the organic moieties extending outward. This arrangement is a common structural motif for lithium alkoxides and enolates.

Spectroscopic Data for Lithium Enolate of 4-Fluoroacetophenone Tetramer in THF/Ether

Nucleus Chemical Shift (ppm)
⁶Li (Not explicitly reported for the isolated tetramer)
¹³C (C-OLi) (Not explicitly reported for the isolated tetramer)
¹³C (C=C-OLi) (Not explicitly reported for the isolated tetramer)

Higher-Order Oligomers (e.g., Hexamers)

The formation of higher-order oligomers, such as hexamers, has been observed for some lithium enolates, particularly those of sterically hindered ketones like pinacolone, especially in non-coordinating hydrocarbon solvents. ethz.ch These hexameric structures often adopt a hexagonal prismatic arrangement of lithium and oxygen atoms. However, for the lithium enolate of 1-phenylethanone in common ethereal solvents, there is currently no direct spectroscopic or crystallographic evidence for the existence of stable hexameric aggregates in solution. The equilibrium is predominantly between the dimeric and tetrameric forms. nih.gov

Role of Solvation in Influencing Aggregation

The solvent plays a critical role in mediating the equilibrium between different aggregate states of the lithium enolate of 1-phenylethanone. Ethereal solvents, in particular, coordinate to the lithium cations, influencing both the stability and the structure of the resulting aggregates. ethz.ch

Chelation by Solvent Molecules (e.g., THF, DME, TMEDA)

Tetrahydrofuran (THF): THF is a polar aprotic solvent that effectively solvates the lithium cations in the enolate aggregates. This solvation is crucial for the solubility and reactivity of the enolate. In THF, the lithium enolate of acetophenone (B1666503) derivatives exists as an equilibrium between solvated dimers and tetramers. nih.gov The coordination of THF molecules to the lithium centers helps to stabilize the aggregate structures.

1,2-Dimethoxyethane (DME): DME is a bidentate chelating ether that can coordinate to a single lithium cation through both of its oxygen atoms. This chelation is generally stronger than the monodentate coordination of THF. For many organolithium compounds, the presence of DME can favor the formation of smaller aggregates, such as dimers, by effectively solvating the lithium cations and disrupting the formation of larger clusters.

N,N,N',N'-Tetramethylethylenediamine (TMEDA): TMEDA is a bidentate chelating amine that is known to have a significant deaggregating effect on many organolithium species. nih.gov It strongly chelates to lithium cations, often favoring the formation of dimeric structures for lithium enolates. nih.gov For instance, the lithium enolate of tert-amyl acetate (B1210297) exists as a doubly TMEDA-chelated dimer. nih.gov It is expected that TMEDA would similarly favor the dimeric form of the lithium enolate of 1-phenylethanone.

Influence of Solvents on Lithium Enolate Aggregation

Solvent Coordination Predominant Aggregate (General Trend)
THF Monodentate Tetramer/Dimer Equilibrium
DME Bidentate (Chelating) Dimer

Impact of Cosolvents and Additives (e.g., Li salts, amines)

The aggregation state of the lithium enolate of 1-phenylethanone can be further influenced by the addition of cosolvents or other lithium salts.

Lithium Salts (e.g., LiCl): The addition of lithium halides, such as lithium chloride (LiCl), can have a profound effect on the structure and reactivity of organolithium reagents. These salts can form mixed aggregates with the lithium enolate. While specific studies on the effect of LiCl on 1-phenylethanone enolate aggregation are not extensively detailed, in many systems, the incorporation of lithium halides into the aggregates can lead to changes in the predominant aggregate size and can also influence the reactivity of the enolate. For example, lithium diisopropylamide (LDA) shows no tendency to form mixed aggregates with LiCl, whereas lithium 2,2,6,6-tetramethylpiperidide (LiTMP) does form mixed dimers with LiCl. cornell.edu

Amines: As discussed with TMEDA, amines can act as strong coordinating ligands for the lithium cation. The addition of amines can shift the aggregation equilibrium towards smaller species. This is a common strategy employed in organic synthesis to enhance the reactivity of lithium enolates, as smaller aggregates are generally considered to be more reactive.

Mixed Aggregate Formation and Heteroaggregation

The aggregation of lithium enolates is not limited to the formation of homoaggregates. ethz.ch When other lithium salts (LiX) are present in solution, the formation of mixed aggregates, a phenomenon also known as heteroaggregation, can occur. ethz.ch These complex structures can significantly influence the reactivity and selectivity of the enolate in chemical reactions. ethz.ch The formation of mixed aggregates is a general phenomenon in polar organometallic chemistry and is by no means a peculiarity of lithium derivatives. ethz.ch Spectroscopic methods, such as multinuclear NMR, are crucial tools for identifying and characterizing these mixed species in solution. nih.govresearchgate.net

The interaction between lithium enolates and lithium amides, such as lithium diisopropylamide (LDA), often leads to the formation of well-defined mixed aggregates. ethz.ch These structures have been implicated in influencing the stereocontrol of reactions. nih.gov For instance, mixtures of achiral lithium enolates and chiral lithium amides can result in enantioselective reactions. ethz.ch

Crystallographic studies have provided detailed insights into the solid-state structures of these mixed aggregates. ethz.chnih.govacs.org For example, a mixed aggregate composed of a siloxy-substituted lithium enolate and LDA revealed a step-like structure formed by the fusion of three LiXLiY four-membered rings. ethz.ch In the asymmetric alkylation of arylacetic acids, spectroscopic and computational studies have implicated a trilithiated mixed aggregate involving the enediolate and a dilithiated chiral amide as the key intermediate in solution. nih.gov The solid-state structure of a related system was found to be a C₂-symmetric octalithio dimer, composed of two tetralithio subunits, each containing one chiral dilithiated amide and one enediolate. nih.gov

Table 1: Structural Features of Characterized Enolate-Amide Mixed Aggregates
Aggregate TypeComponentsKey Structural MotifMethod of CharacterizationReference
Mixed DimerLithium Ketone Enolate / Lithium AmideFused LiXLiY four-membered ringsX-ray Crystallography ethz.ch
Trilithiated Mixed AggregateEnediolate / Dilithiated Chiral AmideImplicated as key solution speciesNMR Spectroscopy, DFT Computations nih.gov
Octalithio DimerTwo Enediolates / Two Dilithiated Chiral AmidesDimer of two tetralithio subunits with C₂ symmetryX-ray Crystallography nih.gov

Lithium enolates also form mixed aggregates with lithium alkoxides. nih.govnih.gov These heteroaggregates have been shown to be particularly important in aldol (B89426) addition reactions, where they can amplify enantioselectivity. nih.govnih.gov The structure and stoichiometry of these mixed aggregates can be highly dependent on the solvent composition. nih.gov

The characterization of enolate-alkoxide mixed tetramers has been achieved through a combination of spectroscopic techniques, including the method of continuous variations (Job plots). nih.gov Studies involving chiral lithium amino alkoxides and Evans enolates have identified the formation of mixed tetramers with both 2:2 and 3:1 (alkoxide-rich) stoichiometries. nih.govnih.gov For example, in neat toluene, a 1:1 mixture of a specific amino alkoxide and an enolate formed a symmetric 2:2 mixed tetramer. nih.gov However, upon titration with tetrahydrofuran (THF), a 3:1 mixed tetramer emerged and became the sole observable mixed aggregate in neat THF. nih.gov This demonstrates that solvent can play a critical role in controlling the equilibrium between different aggregate structures. nih.gov

Table 2: Solvent-Dependent Stoichiometry of Enolate-Alkoxide Mixed Aggregates
Stoichiometry (Alkoxide:Enolate)Observed StructureSolvent ConditionsReference
2:2Symmetric Mixed TetramerNeat Toluene nih.gov
3:1Mixed TetramerNeat Tetrahydrofuran (THF) nih.gov

Computational Studies on Lithium Enolate Aggregation

Computational chemistry provides a powerful tool for investigating the structures, stabilities, and bonding of lithium enolate aggregates, complementing experimental data from NMR spectroscopy and X-ray crystallography. ethz.chnih.gov Ab initio and Density Functional Theory (DFT) calculations have been employed to model both homoaggregates and mixed aggregates. nih.govnih.gov

Studies on mixed aggregates between the lithium enolate of acetaldehyde (B116499) (a model for simple enolates) and species like lithium chloride, lithium bromide, and lithium amides have been performed. nih.gov Gas-phase calculations indicated that, in the absence of solvent effects, a mixed trimer with a 2:1 enolate-to-salt ratio (2LiOV·LiX) is often the most favored species. nih.gov

To better replicate experimental conditions, solvation effects are incorporated into the models. nih.gov This is typically done through a combination of methods: specific coordination of solvent molecules (like dimethyl ether or THF) to each lithium center and immersion of the entire aggregate in a continuous dielectric medium to account for bulk solvent effects. nih.gov Both of these solvation terms reduce the exothermicity of aggregation. nih.gov The computational results are generally consistent with available experimental data and support the observation that strongly basic species, such as lithium amides, show a preference for forming mixed aggregates with weaker bases over forming homoaggregates. nih.gov

Table 3: Summary of Computational Findings on Mixed Aggregation
Computational MethodSystem StudiedKey FindingReference
Ab initioLithium Vinyloxide (LiOV) + LiCl, LiBr, Li-amidesIn the gas phase, the mixed trimer 2LiOV·LiX is the most favored species. nih.gov
Ab initio with Solvation ModelsLithium Vinyloxide (LiOV) + Li-amidesSolvation reduces aggregation exothermicity. Strongly basic amides prefer mixed aggregation. nih.gov
DFTEnediolate / Dilithiated Chiral AmideProvided detailed insights into solution structures and supported a stereochemical model. nih.gov

Reactivity and Mechanistic Investigations of Lithium Enolates Derived from 1 Phenylethanone

Nucleophilic Reactivity of the Enolate Carbon

The enolate ion of 1-phenylethanone is an ambident nucleophile, meaning it has two potential sites of reaction: the α-carbon and the oxygen atom. The negative charge is delocalized across the oxygen and the α-carbon, as depicted in its resonance structures.

Reaction with an electrophile at the oxygen results in an O-attack product (an enol ether derivative), while reaction at the α-carbon leads to a C-attack product (an α-substituted carbonyl compound). For the lithium enolate of 1-phenylethanone, reactions predominantly occur at the α-carbon. This preference is attributed to several factors. The resulting carbon-carbon bond in the α-substituted product is generally stronger and more thermodynamically stable than the carbon-oxygen bond that would form from O-attack. Furthermore, the lithium cation (Li⁺) is a hard cation that coordinates tightly with the hard oxygen atom of the enolate. This coordination can sterically hinder the approach of electrophiles to the oxygen, thereby favoring attack at the less-hindered and softer α-carbon.

Aldol (B89426) Reactions Involving 1-Phenylethanone Lithium Enolate

The aldol reaction is a cornerstone of C-C bond formation, where an enolate reacts with a carbonyl compound to form a β-hydroxy carbonyl compound. The lithium enolate of 1-phenylethanone is a common nucleophile in these reactions.

Cross-aldol reactions, which involve two different carbonyl compounds, can be complicated by the formation of multiple products, including self-condensation products. libretexts.orglibretexts.org A highly effective strategy to control this reaction is to use a pre-formed lithium enolate. nptel.ac.in The lithium enolate of 1-phenylethanone is generated quantitatively by reacting it with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). nptel.ac.in

Once the enolate is formed, the electrophilic aldehyde or ketone is added to the reaction mixture. Since the enolizable ketone (1-phenylethanone) has been completely converted to its enolate, it cannot act as an electrophile, thus preventing self-condensation. bham.ac.ukmakingmolecules.com The enolate then nucleophilically attacks the carbonyl carbon of the added aldehyde or ketone. A subsequent acidic workup protonates the resulting alkoxide to yield the β-hydroxy ketone. This method allows for the selective synthesis of a single cross-aldol product. Aldehydes are generally more reactive electrophiles than ketones in these reactions. libretexts.org

Table 1: Examples of Cross-Aldol Reactions with 1-Phenylethanone Lithium Enolate

Enolate SourceElectrophileProduct
1-PhenylethanoneBenzaldehyde3-Hydroxy-1,3-diphenylpropan-1-one
1-PhenylethanoneAcetone4-Hydroxy-4-methyl-1-phenylpentan-2-one
1-PhenylethanoneCyclohexanone (B45756)1-(2-(Hydroxycyclohexyl)acetyl)benzene

Self-condensation occurs when the enolate of 1-phenylethanone reacts with a neutral molecule of 1-phenylethanone. wikipedia.org This pathway is a significant side reaction when weaker bases (like hydroxides or alkoxides) are used, as these establish an equilibrium containing both the enolate and the unreacted ketone.

The most effective strategy to inhibit self-condensation is the quantitative, irreversible formation of the lithium enolate before the addition of any other electrophile. makingmolecules.com This is achieved by using one equivalent of a strong, sterically hindered base like LDA at low temperatures. bham.ac.ukquora.com The large pKa difference between the ketone's α-proton (pKa ≈ 19-20 in DMSO) and the conjugate acid of the base (e.g., diisopropylamine (B44863), pKa ≈ 36) drives the deprotonation to completion. bham.ac.uk This ensures that no electrophilic ketone remains in the solution to compete with the intended electrophile, thereby eliminating the self-condensation pathway. makingmolecules.comquora.com

In solution, particularly in solvents like THF, lithium enolates are not simple monomeric species but exist as complex aggregates, such as dimers, tetramers, and even higher-order structures. ethz.ch These "supramolecules" can be the actual reacting species in solution. ethz.ch The state of aggregation can significantly influence the enolate's reactivity and the stereochemical outcome of the aldol reaction.

Research on related systems has shown that different aggregates possess different levels of reactivity. For instance, studies on the lithium enolate of 4-fluoroacetophenone revealed that both dimer and tetramer aggregates react directly with aldehydes, but the dimer is significantly more reactive than the more stable tetramer. The formation of mixed aggregates between the lithium enolate and the lithium alkoxide product can also alter the reaction kinetics. Furthermore, the formation of mixed aggregates with chiral lithium amides has been shown to induce high enantioselectivity in aldol reactions, acting as non-covalent chiral auxiliaries. nih.gov Therefore, understanding and controlling the aggregation state is crucial for predicting and manipulating the reactivity and selectivity of aldol reactions involving the 1-phenylethanone lithium enolate.

Alkylation Reactions of 1-Phenylethanone Lithium Enolate

Alkylation, the reaction of an enolate with an alkyl halide or other electrophilic alkylating agent, is another fundamental C-C bond-forming reaction.

The palladium-catalyzed allylic alkylation of the lithium enolate of 1-phenylethanone provides a method for introducing an allyl group at the α-position. Early investigations into the direct reaction of the lithium enolate with allylic acetates were complicated by issues of polyalkylation. nih.gov The mono-allylated product is itself enolizable, and under the reaction conditions, it can be deprotonated and undergo a second allylation. nih.gov

To achieve selective mono-alkylation, specific catalytic systems have been developed. The use of palladium catalysts, such as a combination of bis(dibenzylideneacetonato)palladium(0) (Pd(dba)₂) and a phosphine (B1218219) ligand like 1,2-bis(diphenylphosphino)ethane (B154495) (dppe), has been shown to facilitate the selective mono-alkylation of the pre-formed lithium enolate of 1-phenylethanone with allylic electrophiles. nih.govnih.gov The reaction proceeds via a π-allyl palladium intermediate, which is then attacked by the enolate nucleophile. The choice of ligand and reaction conditions is critical for controlling the regioselectivity and stereoselectivity of the alkylation. nih.gov

Alkylation with Alkyl Halides

The alkylation of the lithium enolate of 1-phenylethanone with alkyl halides is a fundamental method for the formation of new carbon-carbon bonds at the α-position of the carbonyl group. libretexts.orglumenlearning.com This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the enolate anion acts as the nucleophile and attacks the electrophilic carbon of the alkyl halide. lumenlearning.com The success of this reaction is contingent upon the use of suitable alkylating agents, with primary and secondary alkyl halides being preferred. libretexts.orglumenlearning.com Tertiary alkyl halides are generally not used as they tend to undergo elimination reactions. libretexts.org The choice of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), is crucial for the complete and irreversible formation of the lithium enolate, which minimizes side reactions like self-condensation. 182.160.97

The general scheme for the alkylation of the lithium enolate of 1-phenylethanone is as follows:

Enolate Formation: 1-phenylethanone is treated with a strong base like LDA at low temperatures (e.g., -78°C) in an aprotic solvent like tetrahydrofuran (THF) to generate the lithium enolate. 182.160.97

Alkylation: The pre-formed enolate is then reacted with an alkyl halide (R-X), leading to the formation of the α-alkylated ketone. lumenlearning.com

A variety of alkyl halides can be employed in this reaction, leading to a diverse range of substituted phenylethanone derivatives.

Regioselectivity and Di-alkylation Phenomena

While 1-phenylethanone has only one enolizable position, the concept of regioselectivity becomes critical when dealing with unsymmetrical ketones that can form two different enolates. quimicaorganica.orgstackexchange.com The formation of the kinetic or thermodynamic enolate is governed by the reaction conditions, such as the base, solvent, and temperature. quimicaorganica.orgstackexchange.com

A significant challenge in the alkylation of the lithium enolate of 1-phenylethanone is the potential for di-alkylation. uni-saarland.denih.gov After the initial mono-alkylation, the resulting α-substituted ketone can be deprotonated by any remaining enolate or base to form a new enolate, which can then undergo a second alkylation. uni-saarland.denih.gov This is particularly problematic because the acidity of the remaining α-proton in the mono-alkylated product can be comparable to or even greater than that of the starting ketone.

Several factors influence the extent of di-alkylation:

Stoichiometry of the Base: Using a full equivalent of a strong base like LDA ensures the complete conversion of the starting ketone to its enolate, minimizing the presence of the ketone that could act as a proton source for the mono-alkylated product. lumenlearning.com

Reaction Temperature: Low temperatures (-78°C) are generally employed to control the reaction rate and suppress side reactions, including the proton exchange that leads to di-alkylation. 182.160.97

Nature of the Alkylating Agent: The reactivity of the alkyl halide can play a role. More reactive alkylating agents can favor mono-alkylation by reacting quickly with the initially formed enolate.

Research has shown that the reaction of the lithium enolate of acetophenone (B1666503) with allylic acetates can lead to significant amounts of the double alkylated product. uni-saarland.denih.gov This occurs through the deprotonation of the initially formed mono-allylated product, followed by a second allylation. uni-saarland.denih.gov In contrast, using a silyl (B83357) enol ether derivative of acetophenone can favor the formation of the mono-alkylated product. uni-saarland.denih.gov

Conjugate Addition Reactions (Michael Additions)

The lithium enolate of 1-phenylethanone can act as a nucleophile in conjugate addition reactions, also known as Michael additions, with α,β-unsaturated carbonyl compounds. utexas.edulibretexts.org In this reaction, the enolate adds to the β-carbon of the unsaturated system, resulting in a 1,4-addition product. libretexts.org This is a powerful method for the formation of 1,5-dicarbonyl compounds.

The general mechanism involves the nucleophilic attack of the enolate on the β-carbon of the Michael acceptor, forming a new enolate intermediate. Subsequent protonation during workup yields the final 1,5-dicarbonyl product. The use of pre-formed lithium enolates in Michael additions offers advantages in terms of regioselectivity and can be superior to classical Michael additions performed under catalytic basic conditions. cdnsciencepub.com

An example is the asymmetric direct Michael addition of acetophenone to α,β-unsaturated aldehydes, which can be catalyzed to produce δ-keto aldehydes with high enantioselectivity. organic-chemistry.org While this example does not explicitly use a pre-formed lithium enolate, it demonstrates the nucleophilic character of the enolized form of acetophenone in conjugate additions.

Other Carbon-Carbon Bond Forming Reactions

The lithium enolate of 1-phenylethanone can participate in various coupling reactions to form new carbon-carbon bonds. For instance, palladium-catalyzed cross-coupling reactions have been developed for the synthesis of α,β-unsaturated ketones. rug.nl In a one-pot procedure, an organolithium species, which can be conceptually similar to a lithium enolate, is coupled with aryl bromides in the presence of a palladium catalyst. rug.nl While the direct coupling of the lithium enolate of 1-phenylethanone is a specific application, the broader context of using organolithium reagents in cross-coupling reactions is well-established.

Lithium enolates can function as the diene component in anionic Diels-Alder reactions. researchgate.netresearchgate.net This type of reaction involves the cycloaddition of an electron-rich diene (the enolate) with an electron-deficient dienophile. masterorganicchemistry.com While the lithium enolate of 1-phenylethanone itself is not a diene, related dienolates derived from α,β-unsaturated ketones can undergo these reactions. For example, lithium 1,3-dien-2-olates can react with α,β-unsaturated esters to form bicyclic lithium enolates through an anionic Diels-Alder pathway. researchgate.net The reactivity in these reactions can be influenced by the counterion, with lithium cations sometimes reducing the electron density on the oxygen and potentially hindering the cycloaddition process under mild conditions. nih.gov

Mechanistic Pathways and Rate Studies

Mechanistic studies on the lithium enolate of 4-fluoroacetophenone, a close analog of 1-phenylethanone, have provided significant insights. nih.govacs.orgacs.org In THF, this enolate exists as a tetramer at equilibrium. nih.govacs.orgacs.org However, upon its formation from the deprotonation of the ketone with lithium diisopropylamide (LDA), it initially forms a mixed enolate-amide dimer, which then progresses to an enolate homodimer and finally the stable tetramer. nih.govacs.orgacs.org

Crucially, both the metastable dimer and the stable tetramer are reactive species. nih.govacs.orgacs.org In aldol reactions, for instance, the dimer was found to be significantly more reactive than the tetramer. nih.govacs.orgacs.org The reaction does not proceed through dissociation of the aggregate to a monomer followed by reaction; instead, the aggregate itself reacts directly with the electrophile. acs.org

Rate studies have shown that the alkylation of lithium enolates is often dominated by the reaction of the monomeric form, even if it is present in a very low concentration at equilibrium. nih.gov This can lead to complex kinetic profiles and helps to explain phenomena like polyalkylation, as less substituted enolates tend to be more aggregated and therefore less reactive than the more substituted, less aggregated enolates of the mono-alkylated products. nih.gov The solvent and the nature of the lithium cation's coordination also play a crucial role in modulating the reactivity of the enolate. mdpi.com

Transition State Analysis

The stereochemical outcome of reactions involving lithium enolates, such as aldol additions, is often rationalized using transition state models. makingmolecules.compitt.edu For the reaction of a lithium enolate with an aldehyde, the Zimmerman-Traxler model is frequently invoked, which proposes a chair-like six-membered transition state involving the lithium cation, the enolate oxygen, the enolate α-carbon, the aldehyde carbonyl carbon, the aldehyde carbonyl oxygen, and the aldehyde α-carbon. makingmolecules.compitt.edu

In this model, the substituents on the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain. pitt.edu For the lithium enolate of 1-phenylethanone reacting with an aldehyde (e.g., benzaldehyde), the geometry of the enolate (E or Z) can dictate the relative stereochemistry (syn or anti) of the resulting aldol adduct. The transition state involves the coordination of the lithium cation to both the enolate oxygen and the aldehyde carbonyl oxygen. makingmolecules.com

Computational and experimental studies on related systems have shown that the rate-limiting transition state for the reaction of a tetrameric lithium enolate aggregate with an aldehyde involves one equivalent of the tetramer and one equivalent of the aldehyde. acs.org This suggests a complex, organized transition state rather than a simple reaction of a monomeric enolate. The geometry of these transition states, whether they are chair-like or boat-like, and whether they are "open" or "closed" (chelated), significantly influences the reaction's activation energy and stereoselectivity. pitt.edu

Kinetic Isotope Effects (if applicable from literature)

While specific kinetic isotope effect (KIE) studies for the lithium enolate of 1-phenylethanone are not extensively detailed in the provided literature, principles from related systems offer insight. KIEs are a powerful tool for elucidating reaction mechanisms by identifying the rate-determining step. For instance, in reactions involving C-C bond formation at the α-carbon of an enolate, a significant ¹²C/¹³C KIE at this position would indicate that this bond formation is part of the rate-limiting step. acs.org

In photoredox-promoted [2 + 2] cycloadditions of enones, which share mechanistic features with enolate reactions, KIEs observed at the β-carbon confirmed that Cβ–Cβ bond formation was irreversible. acs.org However, the magnitude of these KIEs was lower than predicted by computations, suggesting that product selectivity is also influenced by a step preceding the C-C bond formation, such as electron exchange between reactants. acs.org Isotope effects have also been used to probe the role of aggregates in the enolization process itself, providing an indirect understanding of their involvement. acs.org Applying these principles, a KIE study on the alkylation or aldol reaction of the lithium enolate of 1-phenylethanone could differentiate between mechanisms where C-C bond formation is rate-limiting versus those where aggregate dissociation or complexation with the electrophile is the slower step.

Stereoselectivity and Asymmetric Transformations Utilizing Lithium Enolates of 1 Phenylethanone

Diastereoselective Reactions

Diastereoselective reactions are crucial for controlling the relative stereochemistry at newly formed chiral centers. For the lithium enolate of 1-phenylethanone, this control is most prominently demonstrated in aldol (B89426) and tandem conjugate addition reactions.

The aldol reaction, which forms a β-hydroxy ketone, can generate two new stereogenic centers. The diastereoselectivity of this transformation when using pre-formed lithium enolates is effectively rationalized by the Zimmerman-Traxler model. almerja.com This model postulates a chair-like six-membered transition state where the lithium cation coordinates to both the enolate oxygen and the aldehyde's carbonyl oxygen. makingmolecules.com

To achieve high levels of control, the lithium enolate of 1-phenylethanone is typically generated in situ at low temperatures (e.g., -78 °C) using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA). almerja.com This process, known as pre-formation, ensures that the ketone is fully converted to its enolate form before the addition of the aldehyde electrophile, thereby preventing self-condensation reactions. makingmolecules.com The reaction is kinetically controlled and essentially irreversible. almerja.com

In the Zimmerman-Traxler transition state, the substituents of the enolate and the aldehyde occupy pseudo-equatorial or pseudo-axial positions to minimize steric strain. For substituted enolates, the geometry of the enolate double bond dictates the outcome: (Z)-enolates predominantly yield syn-diastereomers, while (E)-enolates favor the formation of anti-diastereomers. almerja.com This predictable relationship between enolate geometry and product stereochemistry is a cornerstone of modern organic synthesis.

Table 1: Factors Influencing Diastereoselectivity in Aldol Reactions
FactorInfluence on DiastereoselectivityMechanism/ModelTypical Conditions
Enolate Geometry(Z)-enolates give syn products; (E)-enolates give anti products. almerja.comZimmerman-Traxler ModelControlled by choice of base and solvent additives (e.g., HMPA). quimicaorganica.org
Reaction ControlKinetic control (irreversible addition) provides high selectivity. almerja.comPre-formation of the enolate at low temperature.LDA, THF, -78 °C. almerja.com
Metal CationThe lithium cation is crucial for forming a tight, organized transition state.Chelation in the chair-like transition state.Use of lithium bases (e.g., LDA, LiHMDS).
Steric HindranceBulky substituents on the enolate or aldehyde can enhance facial selectivity.Minimization of 1,3-diaxial interactions in the transition state.Sterically demanding substrates.

Tandem reactions, or cascade reactions, offer a powerful strategy for building molecular complexity in a single operation by combining multiple bond-forming events without isolating intermediates. The lithium enolate of 1-phenylethanone can act as a nucleophile to initiate such a cascade. In a tandem intramolecular conjugate addition (also known as an intramolecular Michael addition), the enolate attacks an α,β-unsaturated carbonyl system tethered to the same molecule.

This process results in the formation of a new cyclic structure and at least two new stereocenters. The diastereoselectivity of the cyclization is governed by the formation of the most thermodynamically stable chair-like transition state, which minimizes steric interactions among the substituents on the newly forming ring. The stereochemistry of the enolate and the geometry of the tether connecting the enolate to the Michael acceptor are critical in determining the final stereochemical outcome of the cyclic product.

Enantioselective Transformations

Achieving enantioselectivity involves differentiating between two enantiomeric transition states to produce one enantiomer of a product in excess. For reactions involving the lithium enolate of 1-phenylethanone, this is accomplished by introducing a chiral influence, such as a chiral auxiliary, ligand, or base.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. uwo.ca For example, an N-acyl derivative of a chiral oxazolidinone, such as those developed by Evans, can be used. york.ac.ukorganicchemistrydata.org The auxiliary creates a sterically defined environment, forcing the enolate to adopt a specific conformation where one of its two faces is shielded. Consequently, an incoming electrophile is directed to the more accessible face, leading to the formation of one enantiomer preferentially. york.ac.uk After the reaction, the auxiliary can be cleaved and recovered. uwo.ca

Alternatively, chiral ligands can be used to modify the reactivity of the achiral lithium enolate. chemrxiv.org These ligands coordinate to the lithium ion in the enolate aggregate, creating a chiral metallic complex. This chiral environment dictates the trajectory of the electrophile's approach, resulting in an enantioselective transformation without the need for covalent attachment and removal of an auxiliary. msu.edu

Table 2: Comparison of Chiral Auxiliaries and Chiral Ligands
ApproachDescriptionAdvantagesDisadvantages
Chiral AuxiliaryA chiral moiety is covalently attached to the substrate to direct stereoselectivity. uwo.caHigh levels of stereocontrol are often achieved; predictable outcomes. york.ac.ukRequires additional steps for attachment and removal of the auxiliary. nih.gov
Chiral LigandA chiral molecule coordinates to the lithium cation, creating a chiral reactive environment. researchgate.netnih.govMore atom-economical; avoids extra synthetic steps; can potentially be used in catalytic amounts. msu.eduFinding an effective ligand can be challenging; selectivities may be lower than with auxiliaries.

A highly effective strategy for enantioselective transformations involves the use of chiral lithium amides. These compounds serve a dual role: they act as a strong base to generate the lithium enolate and simultaneously function as a "traceless" or non-covalently bound chiral auxiliary. nih.gov

Chiral lithium amides are known to form well-defined mixed aggregates with lithium enolates. nih.gov This aggregation creates a rigid chiral environment around the nucleophilic carbon of the enolate. The structure of the chiral amide effectively blocks one face of the enolate, leading to highly enantioselective reactions with various electrophiles, including alkylations, aldol additions, and conjugate additions. nih.gov This method is particularly powerful as it offers a direct, single-step protocol for asymmetric synthesis, and the chiral amine can often be recovered after the reaction is quenched. nih.govnih.gov

Table 3: Enantioselective Reactions of Carboxylic Acid-Derived Lithium Enediolates Using Chiral Lithium Amide (R)-¹TA nih.gov
Substrate/AcidElectrophileYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee, %)
O-Methyl mandelic acidBenzyl (B1604629) bromide86N/A96
2-Phenylpropanoic acidMethyl cinnamate75>20:196
2-Phenylpropanoic acidPivaldehyde523:2 (syn/anti)80

Stereospecificity in Enolate Reactions

A reaction is considered stereospecific if the stereochemistry of the starting material uniquely determines the stereochemistry of the product. makingmolecules.com In the context of aldol reactions, the stereospecificity arises from the direct correlation between the enolate's double bond geometry ((E) or (Z)) and the relative stereochemistry (anti or syn) of the resulting β-hydroxy ketone product. bham.ac.uk While the lithium enolate of 1-phenylethanone itself does not have (E)/(Z) isomers, substituted derivatives like the enolate of propiophenone (B1677668) do.

The Zimmerman-Traxler model provides the rationale for this stereospecificity. almerja.com

A (Z)-enolate , where the primary substituent and the oxygen are on the same side of the double bond, reacts through a chair-like transition state to form the syn-aldol product . makingmolecules.com

An (E)-enolate , where the primary substituent and the oxygen are on opposite sides, proceeds through a different chair-like transition state to yield the anti-aldol product . almerja.com

Therefore, by controlling the formation of either the (E)- or (Z)-enolate, it is possible to selectively synthesize either the syn- or anti-diastereomer of the aldol adduct. Research has shown that (Z)-enolates often exhibit higher levels of stereoselectivity compared to their (E)-enolate counterparts. stackexchange.com This stereospecific control is a powerful tool for constructing specific diastereomers in complex molecule synthesis. slideshare.net

Rational Design for Stereochemical Control

The rational design of stereoselective transformations involving lithium enolates of 1-phenylethanone is a multifaceted endeavor that hinges on a deep understanding of the interplay between substrate, reagent, and reaction conditions. The overarching goal is to manipulate the energetic landscape of the reaction pathway to favor the formation of one stereoisomer over all others. This is achieved through the careful and deliberate modification of the components of the reaction system to control the geometry of the enolate, the aggregation state of the active species, and the facial selectivity of the subsequent reaction with an electrophile.

A cornerstone of rational design in this context is the use of chiral, non-racemic ligands, most notably chiral lithium amides. These amides can form mixed aggregates with the lithium enolate of 1-phenylethanone, creating a chiral environment that directs the approach of the electrophile. The design of these chiral ligands is a key area of research, with a focus on creating sterically demanding and conformationally well-defined structures that can effectively bias the transition state. For instance, chiral bidentate amines with bulky substituents on the chiral carbon have been synthesized to enhance stereochemical communication. researchgate.net The underlying principle is that a well-defined three-dimensional structure of the mixed aggregate will present a significant energy difference between the diastereomeric transition states, leading to high enantioselectivity.

The aggregation state of the lithium enolate is a critical parameter that can be rationally controlled to influence stereoselectivity. Lithium enolates are known to exist as various aggregates in solution, such as dimers, tetramers, and higher-order structures. The reactivity and stereoselectivity of these aggregates can differ significantly. The rational design of the reaction conditions, therefore, extends to the choice of solvent and the use of additives. Solvents with varying coordinating abilities can influence the equilibrium between different aggregate states. For example, highly coordinating solvents like tetrahydrofuran (B95107) (THF) can break down larger aggregates into smaller, more reactive species. Conversely, less coordinating solvents may favor higher aggregation states. Additives such as lithium chloride are also known to influence the structure of the aggregates and can be used to modulate reactivity and selectivity. Computational studies have been instrumental in elucidating the structures of these aggregates and their role in the reaction mechanism. cornell.edudntb.gov.ua

Furthermore, computational chemistry plays a vital role in the rational design process. Density Functional Theory (DFT) and other computational methods are employed to model the transition states of the reactions of lithium enolates. documentsdelivered.com These models provide insights into the non-covalent interactions that govern stereoselectivity, such as steric hindrance, electrostatic interactions, and hydrogen bonding. By understanding the energetic profiles of the different possible reaction pathways, chemists can rationally design substrates and reagents that favor the desired stereochemical outcome. For example, computational studies can predict how modifications to the structure of the chiral ligand will affect the geometry of the transition state and, consequently, the enantiomeric excess of the product.

Substrate control is another facet of rational design. Modifications to the 1-phenylethanone scaffold can influence the stereochemical course of the reaction. The introduction of steric bulk or coordinating groups on the phenyl ring or at the α-position can alter the preferred conformation of the enolate and its aggregation behavior, thereby influencing the facial selectivity of the reaction.

Chiral Ligand/AuxiliaryKetone SubstrateElectrophileSolventEnantiomeric Excess (ee)
Chiral Lithium Amide (unspecified)4-tert-Butylcyclohexanone- (Deprotonation)THFHigh
Oppolzer's CamphorsultamN-propionyl derivativeAlkyl HalideTHF>98%
Chiral Bidentate AminesCyclohexanone (B45756)Benzyl bromideTolueneUp to 95%

This interactive table highlights the successful application of rationally designed chiral reagents in achieving high levels of stereocontrol in reactions of ketone enolates.

Advanced Synthetic Methodologies and Applications of 1 Phenylethanone Lithium Enolates

Mechanochemical Conditions in Enolate Reactions

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-based methods for enolate chemistry. nih.govmdpi.com The reactivity of enolates, including the lithium enolate of 1-phenylethanone, under mechanochemical conditions can differ significantly from that observed in solution. nih.gov A key finding is the favorability of conducting enolate addition reactions in a single step under milling conditions, which helps to mitigate competing side reactions like aldol (B89426) condensation. nih.govmdpi.com

In solution-based synthesis, enolate substitution reactions are typically performed in two distinct steps to prevent the self-condensation of the ketone. mdpi.com However, when the enolate reaction of acetophenone (B1666503) was attempted stepwise under mechanochemical conditions, the formation of 3-methyl-1,3,5-triphenyl-1,5-pentadione was observed, resulting from an initial aldol condensation followed by a Michael addition. mdpi.com This highlights the necessity of a one-pot approach in a mechanochemical setup.

The choice of base is also critical for the success of these solvent-free reactions. Studies comparing various bases for the reaction of acetophenone with benzyl (B1604629) bromide show that yield generally increases with base strength. researchgate.net However, some discrepancies with solution-based reactivity are noted; for instance, potassium tert-butoxide can provide higher yields than lithium hexamethyldisilazide under mechanochemical conditions, despite the latter being a stronger base in solution. nih.govresearchgate.net This is attributed to the competitive reaction of the base with the electrophile, which can be limited by using a bulkier base. nih.govmdpi.com

Comparison of Bases in Mechanochemical Alkylation of Acetophenone
BaseYield of Substitution Product (%)Notes
Potassium tert-butoxideHighBulky base limits competitive reactions. nih.gov
Lithium hexamethyldisilazide (LiHMDS)Lower than K-OtBuDespite being a stronger base in solution, it can react with the electrophile. nih.govresearchgate.net

These solvent-free conditions are particularly advantageous for reactions involving tertiary enolates and the formation of sterically hindered products. mdpi.com Mechanochemistry provides a simple and effective method for generating 1,5-diketones, which are valuable synthetic intermediates for various heterocyclic and polyfunctional compounds. mdpi.com

Electrosynthesis and Electrochemical Applications

Electrosynthesis is emerging as a powerful tool in organic chemistry, utilizing electrode surfaces as "traceless" oxidants or reductants, thereby aligning with green chemistry principles. d-nb.info While the direct electrosynthesis of 1-phenylethanone lithium enolate is not a common procedure, electrochemical methods are highly relevant to the reactivity of 1-phenylethanone (acetophenone). The primary electrochemical application involving this ketone is its reduction to form products like 1-phenylethanol (B42297) and the pinacol (B44631) dimer. researchgate.net

The electrochemical reduction of carbonyl compounds is a well-studied area, and in the case of acetophenone, it typically yields a mixture of 1-phenylethanol and the corresponding pinacol. researchgate.net Recent advancements have focused on improving the selectivity of this reduction. For example, using a tin/lead working electrode coated with a Nafion film modified with lipase (B570770) from Thermomyces lanuginosus can lead to the formation of 1-phenylethanol with high selectivity (87.8%). researchgate.net

Furthermore, the concept of using "in-situ electrolytes" can make electrosynthesis more scalable and sustainable. d-nb.info In many organic reactions, salt by-products are formed (e.g., from reactions with organolithium reagents) that are often discarded. These salts can instead be utilized as the supporting electrolyte required for the electrochemical step, eliminating the need to add external electrolytes. d-nb.info This approach could be integrated into reaction sequences that first generate a lithium enolate chemically, with the resulting lithium salts facilitating a subsequent electrochemical transformation in the same pot.

Microbial electrosynthesis (MES) represents another innovative application, where microorganisms are used to catalyze electrochemical reactions. This has been successfully applied to the enantioselective reduction of acetophenone to (R)-1-phenylethanol using E. coli cells. researchgate.net In such systems, electricity provides the necessary reduction equivalents for cofactor regeneration, demonstrating a sustainable route to chiral alcohols. researchgate.net

Formation of Fluorinated Derivatives via Enolate Intermediates

The introduction of fluorine atoms into organic molecules can significantly alter their biological and chemical properties. nih.gov A key strategy for synthesizing α-fluorinated ketones involves the electrophilic fluorination of an enolate intermediate. sapub.orgnih.gov The lithium enolate of 1-phenylethanone serves as a potent nucleophile that can react with electrophilic fluorine sources to regioselectively install a fluorine atom at the α-position.

The process typically begins with the deprotonation of 1-phenylethanone using a strong base, such as lithium diisopropylamide (LDA), to generate the lithium enolate. This enolate is then quenched with an electrophilic fluorinating agent. libretexts.org A variety of N-F reagents are available for this purpose, with Selectfluor® (F-TEDA-BF4) and N-Fluorobenzenesulfonimide (NFSI) being among the most common. nih.govsapub.org

Common Electrophilic Fluorinating Agents
Reagent NameAbbreviationCharacteristics
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)Selectfluor®Commercially available, crystalline solid, easy to handle. researchgate.net
N-FluorobenzenesulfonimideNFSIEffective fluorinating agent for enolates. nih.govnih.gov

Metal-catalyzed enantioselective fluorination has also been developed, often proceeding through metal enolate intermediates. nih.gov For instance, chiral palladium complexes can catalyze the asymmetric fluorination of β-keto esters and related compounds, providing access to chiral fluorinated products with high enantioselectivity. nih.gov The mechanism proposed for fluorination with reagents like Selectfluor® involves the enol form of the ketone attacking the electrophilic fluorine source. sapub.org This methodology is crucial for creating fluorinated building blocks for pharmaceuticals and advanced materials.

Cross-Coupling Reactions Involving Phenylethanone Enolates

Cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon bonds. researchgate.netwiley-vch.de The lithium enolate of 1-phenylethanone can act as a soft nucleophile in transition metal-catalyzed cross-coupling reactions, enabling the formation of new bonds at the α-carbon.

Palladium-Catalyzed Coupling Protocols

Palladium catalysis is a widely used and powerful tool for coupling ketone enolates with various electrophiles. brynmawr.edu These reactions, often referred to as α-arylations, α-alkenylations, or α-alkylations, allow for the direct functionalization of the carbon adjacent to the carbonyl group.

A general method for the coupling of ketone enolates with aryl arenesulfonates has been developed using a catalyst system of Pd(OAc)₂ with the bulky, electron-rich phosphine (B1218219) ligand XPhos. organic-chemistry.org This protocol is significant because aryl tosylates are more cost-effective and easier to handle than the more reactive aryl triflates. organic-chemistry.org Similarly, a mild and efficient protocol for the intermolecular alkenylation of ketone enolates with alkenyl bromides uses a Pd/Q-Phos catalyst system. organic-chemistry.org This method operates at low temperatures (as low as 0 °C) and with nearly stoichiometric amounts of base (LiHMDS), minimizing side reactions. organic-chemistry.org

In addition to forming simple C-C bonds, palladium-catalyzed processes can be used to construct complex molecular architectures. An enantioselective α-alkylation cascade has been reported where an in-situ generated palladium enolate undergoes a conjugate addition to a Michael acceptor. nih.gov This powerful reaction allows for the creation of adjacent all-carbon quaternary and tertiary stereocenters in a single step with high diastereomeric and enantiomeric excess. nih.gov

Examples of Palladium-Catalyzed Cross-Coupling of Ketone Enolates
Reaction TypeElectrophileCatalyst System (Catalyst/Ligand)BaseReference
ArylationAryl TosylatesPd(OAc)₂ / XPhos- organic-chemistry.org
AlkenylationAlkenyl BromidesPd(OAc)₂ / Q-PhosLiHMDS organic-chemistry.org
Alkylation CascadeMichael Acceptors[Pd₂(dba)₃] / Chiral Ligand- nih.gov

Nickel-Catalyzed Reactions

As a more earth-abundant and cost-effective alternative to palladium, nickel has gained significant attention as a catalyst for cross-coupling reactions. brynmawr.edubrynmawr.edu Nickel-catalyzed protocols have been successfully developed for the alkylation and amidation of ketone enolates.

One such protocol enables the synthesis of monoselective linear ketones through the nickel-catalyzed alkylation of ketone enolates with alcohols. nih.gov This method is applicable to a range of aryl, alkyl, and heteroaryl ketones. nih.gov Another approach involves the reductive coupling of vinyl triflates and acid fluorides to produce enones, a reaction catalyzed by a Ni(dppe)Cl₂ complex (where dppe = 1,2-bis(diphenylphosphino)ethane). chemistryviews.org This represents the first reductive acylation of vinyl electrophiles. chemistryviews.org

Nickel catalysts are also effective in C-N bond formation. The α-amidation of β-keto esters has been achieved using commercially available nickelocene (B73246) as a catalyst, without the need for an external ligand. digitellinc.com This reaction utilizes hydroxamates as an electrophilic nitrogen source and can effectively form fully substituted carbon centers. digitellinc.com These developments highlight the versatility of nickel catalysis in expanding the toolbox for enolate functionalization.

Applications in Complex Molecule Synthesis (e.g., Natural Products, Chalcones)

The lithium enolate of 1-phenylethanone is a fundamental building block in the synthesis of a wide array of more complex molecules, including natural products and biologically active compounds like chalcones. chimia.chchemrevlett.com Its utility stems from its role as a carbon nucleophile in key C-C bond-forming reactions.

A primary application is in the synthesis of chalcones, which are 1,3-diphenyl-2-propen-1-one scaffolds found in many biologically active natural products. chemrevlett.com The most common method for synthesizing chalcones is the Claisen-Schmidt condensation, an aldol condensation between a substituted 1-phenylethanone and a substituted benzaldehyde. scialert.net In this base-catalyzed reaction, the 1-phenylethanone is deprotonated to form an enolate, which then acts as the nucleophile, attacking the carbonyl carbon of the aldehyde. scialert.netnih.gov The resulting β-hydroxy ketone intermediate readily dehydrates to yield the characteristic α,β-unsaturated ketone structure of the chalcone. scialert.net

Beyond chalcones, ketone enolates are pivotal intermediates in the total synthesis of natural products. chimia.ch For example, the synthesis of α-damascone, an important fragrance compound, can be achieved from methyl α-cyclogeranate. The key step involves the reaction of an ester enolate with a Grignard reagent, which proceeds through a ketone enolate intermediate that is subsequently protonated. chimia.ch This methodology demonstrates how the controlled formation and reaction of enolates allow for the construction of complex carbon skeletons from simpler precursors. The regioselective deprotonation of an in-situ generated ketone can be faster than a second nucleophilic attack, leading almost exclusively to the desired product. chimia.ch

Analytical and Computational Approaches to Lithium Enolate Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the structure and dynamics of lithium enolates in solution. These techniques provide insights into aggregation states, ion pairing, and the electronic environment of the enolate.

NMR spectroscopy is a powerful tool for characterizing the solution structures of lithium enolates. The lithium enolate of acetophenone (B1666503), and its derivatives like 4-fluoroacetophenone, have been shown to form cubic tetramers as the predominant species in ethereal solvents like tetrahydrofuran (B95107) (THF). acs.orgacs.org

Mixing solutions of the lithium enolate of 4-fluoroacetophenone and the lithium enolate of acetophenone results in the formation of mixed tetramers. acs.org 19F and 13C NMR studies show new signals corresponding to heteroaggregates with 1:3, 2:2, and 3:1 ratios of the two enolates, presenting a characteristic 1:3:3:1 cluster of peaks. acs.org These species exhibit slow exchange on the NMR timescale over a wide temperature range (-120 to 25 °C), indicating a high barrier to dissociation for the tetrameric structures. acs.orgacs.org

Rapid-injection NMR (RI-NMR) studies on the formation of the 4-fluoroacetophenone enolate, a close analog, reveal a dynamic process. Deprotonation with lithium diisopropylamide (LDA) initially forms a mixed enolate-amide dimer, which then converts to an enolate homodimer, and finally aggregates into the thermodynamically stable enolate tetramer. acs.orgnih.govacs.org The 7Li, 19F, and 13C NMR chemical shifts of the intermediate species are consistent with structures having a higher charge density (i.e., lower aggregation state) compared to the final tetramer. acs.org

6Li NMR spectroscopy, often used with the method of continuous variation, is particularly effective for determining the aggregation states of organolithium compounds. nih.gov This technique helps to characterize the ensembles of homo- and heteroaggregated enolates in solution, confirming that simple ketone enolates typically form cubic tetramers in THF. nih.gov

19F NMR Chemical Shifts for 4-Fluoroacetophenone Lithium Enolate Aggregates in 3:2 THF/Et2O. acs.org
Aggregate SpeciesChemical Shift (δ)Description
Tetramer ((1-Li)4)-117.43 ppmThermodynamically stable homoaggregate.
Initial Intermediate 1-118.82 ppmObserved immediately after enolization, likely a mixed enolate-amide dimer.
Initial Intermediate 2-118.76 ppmGrows in after Intermediate 1, likely the enolate homodimer.
3:1 Enolate/Aldolate Tetramer-118.2 ppmMixed aggregate formed during the aldol (B89426) reaction (enolate signal).

While obtaining suitable crystals of simple ketone enolates can be challenging, X-ray crystallography provides definitive proof of their aggregate structures in the solid state. ethz.ch The structures revealed by crystallography show that lithium enolates form a variety of aggregates, most commonly dimers, tetramers, and hexamers. ethz.ch The specific aggregation state is highly dependent on the enolate's structure, the solvent used for crystallization, and the presence of other coordinating ligands. ethz.ch

For many ketone enolates, tetrameric structures with a cubic core of lithium and oxygen atoms are favored in the presence of ether solvents like THF. ethz.ch This solid-state data corroborates the findings from solution-phase NMR studies, which also point to the prevalence of tetramers for acetophenone enolates in THF. acs.org

Computational Chemistry and Molecular Modeling

Computational methods provide a theoretical framework for understanding the structures, stabilities, and reaction mechanisms of lithium enolates that complements experimental data.

Density Functional Theory (DFT) and ab initio calculations have been successfully employed to model the aggregation of lithium ketone enolates. acs.org Studies using the B3LYP DFT method correctly predict that the tetramer is the most stable aggregate for lithium enolates in a THF solution, which is consistent with experimental observations. acs.org In the gas phase, DFT calculations predict the hexamer to be the major species. acs.org

These computational approaches are also used to investigate the formation of mixed aggregates, for instance, between lithium enolates and lithium amides or other lithium salts. acs.org Gas-phase calculations have shown that mixed trimers can be highly favored species in the absence of solvation effects. acs.org Solvation is typically modeled by including explicit solvent molecules coordinated to the lithium ions and by using a continuous dielectric model to represent the bulk solvent. acs.org

Furthermore, DFT and ab initio methods are valuable for calculating the activation energies of enolate reactions, such as aldol additions and alkylations. nih.gov For example, transition state geometries can be optimized using B3LYP, followed by single-point energy calculations with higher-level methods like MP2 to achieve results that compare well with more computationally expensive methods. nih.gov

Calculated Stability of Lithium Enolate Aggregates. acs.org
AggregatePhaseComputational MethodPrediction
TetramerTHF SolutionB3LYP DFTPredicted to be the major species.
HexamerGas PhaseB3LYP DFTPredicted to be the major species.
DimerTHF SolutionMP2Stability underestimated relative to the tetramer.

While specific molecular dynamics (MD) simulations for the lithium enolate of 1-phenylethanone are not widely reported in the reviewed literature, this technique is generally applicable to studying the dynamic behavior of complex solution-phase systems. MD simulations could, in principle, model the aggregation and disaggregation processes, the exchange of solvent molecules, and the conformational dynamics of the enolate aggregates over time.

Kinetic and Thermodynamic Studies

Understanding the kinetics of enolate formation and reaction, as well as the thermodynamics of aggregate stability, is crucial for controlling chemical transformations. The formation of an enolate can be under either kinetic or thermodynamic control. Kinetic control, favored by strong, bulky bases like LDA at low temperatures, results in the deprotonation of the most accessible proton to form the less substituted, less stable enolate more rapidly. masterorganicchemistry.comudel.edu Thermodynamic control, favored by weaker bases and higher temperatures, allows for equilibration to the more stable, more substituted enolate. udel.edu

For acetophenone, which has only one type of α-proton, regioselectivity is not a concern. However, the kinetics of its formation and subsequent reactions are still governed by its aggregation state. Studies on the closely related 4-fluoroacetophenone enolate show that the metastable dimer is significantly more reactive in aldol reactions than the stable tetramer. nih.govacs.org At -120 °C, the dimer was found to be approximately 20 times more reactive than the tetramer. acs.org

The interconversion between different aggregates is also a key kinetic parameter. The rate of dimerization of the enolate dimer to form the tetramer (kDT) and the rate of interchange between different tetramers (kmix) have been measured, providing a quantitative understanding of the enolate's dynamic solution behavior. acs.org These studies reveal that under many conditions, reactions can occur directly from different aggregate states without prior dissociation, operating under non-Curtin-Hammett conditions. acs.org

Challenges and Future Directions in 1 Phenylethanone Lithium Enolate Chemistry

Development of Novel Stereoselective Methodologies

The creation of chiral molecules with high stereoselectivity is a paramount goal in modern organic synthesis. While the lithium enolate of 1-phenylethanone is achiral, its reactions to form new stereocenters are of significant interest. A major focus in this area is the development of novel catalytic and stereoselective methods that can control the three-dimensional arrangement of atoms in the products.

One established strategy involves the use of chiral lithium amides. These amides can form mixed aggregates with the achiral lithium enolate, creating a chiral environment that can direct the approach of an electrophile. ethz.ch This approach effectively uses the chiral amide as a "non-covalent chiral auxiliary," which can be a more atom-economical and efficient strategy than the traditional use of covalently bound auxiliaries that require additional steps for attachment and removal.

The stereochemical outcome of reactions such as the aldol (B89426) addition is highly dependent on the geometry of the enolate (E or Z). bham.ac.uk For substituted ketones, the ability to selectively form one enolate isomer over the other is crucial for controlling the relative stereochemistry of the product. While 1-phenylethanone itself forms a single enolate geometry, understanding the factors that govern stereoselectivity in related systems provides a blueprint for designing new reactions.

Future advancements in this field will likely involve the design of new chiral ligands and catalysts that can exert greater control over the stereochemical course of reactions involving the 1-phenylethanone lithium enolate. This includes the development of catalytic enantioselective methods where a substoichiometric amount of a chiral catalyst can generate a large quantity of an enantioenriched product. For example, the use of chiral BINOL-lithium selenolate systems in catalytic enantioselective reactions showcases a promising direction. nih.gov The exploration of catalytic systems that can operate with high selectivity under mild conditions will be a key area of research.

Green Chemistry Principles in Enolate Reactions

The principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances, are increasingly influencing the field of organic synthesis. Applying these principles to reactions involving 1-phenylethanone lithium enolate presents both challenges and opportunities.

Traditional enolate chemistry often relies on stoichiometric amounts of strong bases, such as lithium diisopropylamide (LDA), and cryogenic temperatures, which are energy-intensive. Furthermore, the use of ethereal solvents like THF, while effective, raises environmental and safety concerns.

Future research will focus on developing more sustainable methodologies. This includes the exploration of catalytic methods that reduce the amount of waste generated. The use of greener solvents, such as those derived from renewable resources or those with a lower environmental impact, is another important area of investigation. purdue.edu While the high reactivity of lithium enolates places constraints on solvent choice, the development of new solvent systems that are compatible with these reagents is a key goal.

Flow chemistry offers a promising avenue for implementing greener enolate reactions. nih.govresearchgate.net Continuous flow systems can offer superior heat and mass transfer, allowing for reactions to be conducted at higher temperatures with better control, potentially reducing the need for cryogenic conditions. The ability to handle hazardous reagents in a closed system also enhances safety.

Table 2: Application of Green Chemistry Principles to 1-Phenylethanone Lithium Enolate Reactions

Green Chemistry PrincipleApplication in Enolate ChemistryFuture Directions
Waste Prevention Use of catalytic methods instead of stoichiometric reagents.Development of highly efficient and recyclable catalysts for enolate reactions.
Atom Economy Designing reactions where the maximum amount of starting materials is incorporated into the final product.Exploring addition reactions and other atom-economical transformations.
Safer Solvents and Auxiliaries Investigating alternatives to traditional ethereal solvents.Identification and validation of bio-based or less hazardous solvents compatible with lithium enolates. purdue.edu
Design for Energy Efficiency Moving away from cryogenic reaction conditions.Utilization of flow chemistry to enable reactions at or near ambient temperatures. nih.gov

Exploration of New Reactivity Modes and Synthetic Transformations

While the aldol and alkylation reactions of 1-phenylethanone lithium enolate are well-established, there is ongoing interest in discovering new modes of reactivity and applying this versatile intermediate to novel synthetic transformations. The enolate is an ambident nucleophile, meaning it can react at either the α-carbon or the oxygen atom. libretexts.org While C-alkylation is typically favored, exploring conditions that promote O-alkylation or other less common reaction pathways could lead to the development of new synthetic methods.

One area of exploration is the reaction of the enolate with unconventional electrophiles. This could lead to the synthesis of complex molecular architectures that are not readily accessible through traditional methods. For example, the reaction of the lithium enolate of cyclohexanone (B45756) with phenyl vinyl sulfoxide (B87167) has been shown to produce novel bicyclo[4.2.0]octan-1-ols, demonstrating the potential for discovering new cyclization reactions. researchgate.net Similar investigations with the 1-phenylethanone lithium enolate could unveil new synthetic possibilities.

Furthermore, the integration of enolate chemistry with other reaction types, such as transition-metal-catalyzed cross-coupling reactions, could open up new avenues for C-C and C-heteroatom bond formation. The development of one-pot or tandem reactions where the lithium enolate is generated and then participates in a subsequent transformation without isolation would be a significant step forward in terms of efficiency.

Future research will likely involve a combination of experimental and computational studies to predict and verify new reactivity patterns. The use of high-throughput screening techniques could also accelerate the discovery of novel reactions and transformations.

Integration with Flow Chemistry and Automated Synthesis

The integration of 1-phenylethanone lithium enolate chemistry with flow technologies and automated synthesis platforms represents a major step towards making these reactions more efficient, safer, and more reproducible. chemistryviews.org Organolithium reagents are often highly reactive and require careful handling, making them ideal candidates for flow chemistry applications. chemistryviews.org

Flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time. digitellinc.com This level of control can lead to improved yields and selectivities, as well as enhanced safety by minimizing the volume of hazardous reagents at any given time. The ability to perform reactions at elevated temperatures in flow can also significantly reduce reaction times. Several studies have already demonstrated the successful use of flow chemistry for various organolithium and enolate reactions. nih.govchemistryviews.org

Automated synthesis platforms can further enhance the efficiency of enolate chemistry by enabling the rapid optimization of reaction conditions and the synthesis of libraries of compounds. fu-berlin.de These platforms can integrate reaction execution, workup, and analysis, freeing up chemists to focus on experimental design and data interpretation. youtube.com The combination of flow chemistry and automation has the potential to create fully autonomous systems for the discovery and production of new molecules.

The future of 1-phenylethanone lithium enolate chemistry will undoubtedly involve a greater reliance on these advanced technologies. The development of robust and versatile flow and automated systems tailored for enolate reactions will be a key enabler for future discoveries and applications in this field.

Q & A

Q. How are computational methods integrated with experimental data to predict reactivity of 1-phenylethanone in complex reactions?

  • Methodology : Density functional theory (DFT) calculations correlate with experimental NMR/X-ray data to model transition states in cross-metathesis/oxo-Michael cascades. For example, predicting enantioselectivity in benzofuran synthesis validates mechanistic hypotheses .

Q. Notes

  • Data Contradictions : Cross-validate spectral and crystallographic data (e.g., SHELX refinement vs. NMR) to resolve discrepancies .
  • Methodological Gaps : Limited enzymatic activity data for 1-phenylethanone in transaminases warrants substrate engineering or directed evolution studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.